N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is a chemical compound with the molecular formula and a molar mass of approximately 307.21 g/mol. This compound is characterized by a long aliphatic chain and a benzamide functional group, which contributes to its unique properties and potential biological activities. The presence of hydroxyl groups at specific positions on the carbon chain enhances its solubility and reactivity, making it an interesting subject for both synthetic chemistry and biological studies.
The chemical behavior of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide can be explored through various reactions typical of amides and alcohols. Key reactions include:
These reactions highlight the compound's versatility in synthetic applications.
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide exhibits significant biological activities, particularly in the realm of medicinal chemistry. Preliminary studies suggest that it may possess:
Research into its pharmacological effects is ongoing, with implications for drug design and therapeutic applications.
The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide typically involves several key steps:
This synthetic route emphasizes the importance of controlling reaction conditions to achieve desired yields and purity levels.
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide has potential applications in various fields:
Interaction studies involving N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes involved in metabolic processes. Further research is needed to elucidate these interactions fully and understand their implications for pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzamide | Simple structure; lacks aliphatic chain | |
| 4-Amino-N-(5-sulfamoyl-thiadiazol) | Contains sulfonamide; diverse biological activity | |
| N-(9H-purin-6-yl)benzamide | Purine derivative; significant antitumor activity |
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide stands out due to its long aliphatic chain combined with a benzamide moiety. This combination enhances its hydrophobicity while maintaining potential for hydrogen bonding due to the hydroxyl groups, making it more versatile than simpler analogs like benzamide itself. Its unique structure may contribute to distinct biological activities not observed in other similar compounds.